molecular formula C20H19N5O4 B11985718 3-(4-Isopropoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

3-(4-Isopropoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11985718
M. Wt: 393.4 g/mol
InChI Key: ZQKCBZNWISBZRI-CIAFOILYSA-N
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Description

3-(4-Isopropoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C20H20N4O4 This compound is characterized by the presence of a pyrazole ring, a nitrobenzylidene group, and an isopropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-isopropoxybenzaldehyde with 3-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate benzylidene compound. This intermediate is then reacted with hydrazine hydrate and a pyrazole derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The isopropoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-(4-Isopropoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Isopropoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitrobenzylidene group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Isopropoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
  • 3-(4-Methoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
  • 3-(4-Ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of 3-(4-Isopropoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the isopropoxy group.

Properties

Molecular Formula

C20H19N5O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19N5O4/c1-13(2)29-17-8-6-15(7-9-17)18-11-19(23-22-18)20(26)24-21-12-14-4-3-5-16(10-14)25(27)28/h3-13H,1-2H3,(H,22,23)(H,24,26)/b21-12+

InChI Key

ZQKCBZNWISBZRI-CIAFOILYSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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